N-(3-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-Chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a thioacetamide side chain. The structure includes a 3-chlorophenyl group attached via an acetamide linkage and a 3-methylbutyl substituent on the pyrimidinone ring. The benzofuropyrimidinone scaffold is structurally distinct from simpler phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide in ) due to its fused furan and pyrimidine rings, which enhance rigidity and electronic complexity.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-14(2)10-11-27-22(29)21-20(17-8-3-4-9-18(17)30-21)26-23(27)31-13-19(28)25-16-7-5-6-15(24)12-16/h3-9,12,14H,10-11,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHWWCVROQKCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. Its structure suggests it may interact with various biological pathways, making it a candidate for pharmacological research.
- Molecular Formula : C23H22ClN3O3S
- Molecular Weight : 456.0 g/mol
- CAS Number : 899755-30-7
The compound's activity is hypothesized to be mediated through its interaction with specific enzymes and receptors in biological systems. The presence of the benzofuro-pyrimidine moiety indicates potential interactions with nucleic acids or proteins involved in cell signaling pathways.
Biological Activity Overview
Research has indicated that similar compounds exhibit various biological activities, including:
- Antimicrobial Activity : Compounds structurally related to N-(3-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have shown promising results against bacterial and fungal strains.
- Anticancer Properties : Analogous derivatives have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Studies
A study evaluating the antimicrobial properties of similar compounds found that they exhibited significant activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with a benzofuro-pyrimidine scaffold demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research on related benzofuro derivatives has shown that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro studies reported IC50 values as low as 5 µM for certain analogs, indicating strong potential for further development .
In Vivo Studies
Animal model studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of this compound. Preliminary data suggest that compounds with similar structures can effectively reduce tumor size in xenograft models when administered at specific dosages .
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, research indicates that derivatives of similar structures exhibit selective inhibition of cancer cell proliferation. A study synthesized various compounds based on structural modifications and evaluated their effects on human colon cancer cells (HCT-116). The findings revealed that certain derivatives demonstrated significant inhibitory activity with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating a potent effect against cancer cells while sparing normal cells like HEK-293 .
Other Biological Activities
Beyond its anticancer properties, this compound may also exhibit antimicrobial and anti-inflammatory activities. Research into structurally related compounds has shown potential in inhibiting various bacterial strains and reducing inflammation markers in vitro. The presence of the benzofuro-pyrimidine scaffold is believed to contribute to these bioactivities due to its ability to interact with multiple biological targets.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | IC50: 0.12 - 0.81 mg/mL | |
| Antimicrobial | Effective against several bacterial strains | |
| Anti-inflammatory | Reduction in inflammation markers |
Case Studies
- Colon Cancer Study : A series of synthesized compounds based on structural modifications showed selective inhibition on HCT-116 cells, with significant apoptotic effects observed through DAPI staining techniques that indicated nuclear disintegration in treated cells .
- Antimicrobial Research : Related compounds were tested against common pathogens, demonstrating effective inhibition and suggesting potential for development into therapeutic agents for infectious diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Acetamide Moiety
N-[3-(Trifluoromethyl)phenyl] Analog ():
Replacing the 3-chlorophenyl group with a 3-trifluoromethylphenyl substituent increases the compound’s electronegativity and lipophilicity. This modification may enhance membrane permeability and target binding affinity in hydrophobic pockets. The trifluoromethyl group is a common bioisostere for chlorine in medicinal chemistry, offering improved metabolic stability .- Fluorine’s strong electronegativity can influence pharmacokinetics, such as prolonging half-life by resisting oxidative metabolism.
Core Heterocycle Modifications
- Benzothieno[3,2-d]pyrimidinone Analogs (): Replacing the benzofuran oxygen with a sulfur atom (benzothieno derivatives) increases the core’s polarizability and alters electronic distribution. For example, N-phenyl-2-(8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide () incorporates a triazolo extension, adding hydrogen-bonding sites. Such changes could modulate selectivity for enzymes like kinases or proteases .
- Thieno[3,2-d]pyrimidinone with Methoxy Substituents (): N-(3-Chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide () combines a chloro-methoxyphenyl group with an isobutyl chain.
Pharmacophore Hybridization ():
Compounds like VUF10474 (NBI-74330) from share the pyrido[2,3-d]pyrimidin-4-one core but integrate extended side chains (e.g., 4-fluoro-3-trifluoromethylphenylacetamide). These hybrids often exhibit noncompetitive antagonism at chemokine receptors (e.g., CXCR3), suggesting that the benzofuropyrimidinone scaffold in the target compound could be repurposed for similar therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
